BocNH-PEG11-CH2COOH

Description

BenchChem offers high-quality BocNH-PEG11-CH2COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BocNH-PEG11-CH2COOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H57NO15/c1-29(2,3)45-28(33)30-4-5-34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27(31)32/h4-26H2,1-3H3,(H,30,33)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYCVYLGCXBSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H57NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

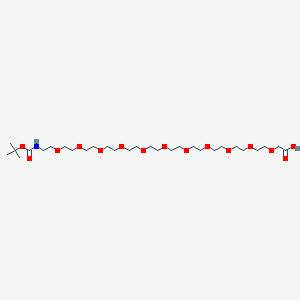

BocNH-PEG11-CH2COOH structure and properties

Advanced Linkerology for PROTACs and Bioconjugation

Executive Summary

BocNH-PEG11-CH2COOH (t-Boc-N-amido-PEG11-acetic acid) is a high-purity, discrete polyethylene glycol (dPEG) linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Unlike polydisperse PEGs, this compound offers a single molecular weight species, ensuring precise control over the spatial orientation and physicochemical properties of the final drug conjugate.

This guide provides a comprehensive technical analysis of BocNH-PEG11-CH2COOH, focusing on its structural architecture, synthetic utility, and application in targeted protein degradation.[1][2]

Chemical Identity & Architecture

Structural Analysis

The molecule is a heterobifunctional linker composed of three distinct functional modules, each serving a critical role in medicinal chemistry:

-

Protective Cap (Boc): The tert-butyloxycarbonyl group protects the amine terminus, providing orthogonality during carboxyl-selective reactions.[1][2]

-

Hydrophilic Spacer (PEG11): A discrete chain of 11 ethylene oxide units (–CH₂CH₂O–). This specific length (~40-45 Å extended) is often optimal for bridging E3 ligase ligands and Target Protein ligands without inducing steric clashes.[1][2]

-

Reactive Handle (Carboxymethyl): The acetic acid moiety (–CH₂COOH) allows for immediate activation (e.g., NHS ester) and coupling to amine-bearing ligands.

Physicochemical Properties

The defined molecular structure (C₂₉H₅₇NO₁₅) eliminates batch-to-batch variability common in polymeric PEGs.[1][2]

| Property | Specification |

| Chemical Name | t-Boc-N-Amido-PEG11-Acetic Acid |

| Molecular Formula | C₂₉H₅₇NO₁₅ |

| Molecular Weight | 659.76 Da |

| Appearance | Colorless to pale yellow viscous liquid/oil |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH, Water |

| Purity Class | Discrete (Monodisperse) Single Compound |

| Hygroscopicity | High (Requires dessicated storage) |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: Modular architecture of BocNH-PEG11-CH2COOH showing protection, spacing, and activation domains.[1][2]

Synthetic Mechanisms & Reactivity[1][4]

Orthogonal Deprotection Strategy

The utility of BocNH-PEG11-CH2COOH lies in its orthogonality .[1][2] The carboxyl group can be reacted first while the amine remains masked.

-

Boc Removal: The Boc group is acid-labile.[1][2] It is typically removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or HCl in Dioxane.

-

Mechanism:[3] Protonation of the carbonyl oxygen leads to the release of isobutylene and CO₂, generating the free amine ammonium salt.

-

-

Carboxyl Activation: The carboxylic acid is usually converted to an active ester (NHS, pentafluorophenyl) or activated in situ using HATU/DIEA for amide coupling.

Reaction Workflow

The following workflow demonstrates a standard PROTAC synthesis utilizing this linker.

Figure 2: Step-wise convergent synthesis of a PROTAC ternary complex using BocNH-PEG11-CH2COOH.[1][2]

Applications in Drug Development[4][5][6]

PROTAC Linkerology

In PROTAC design, the linker is not merely a connector but a determinant of degradation efficiency.

-

Length Optimization: PEG11 provides a substantial distance (approx. 40Å). This is critical for large target proteins where the binding pocket is deeply buried, requiring a long "reach" to the E3 ligase.

-

Solubility Enhancement: The high oxygen content of the PEG11 chain significantly improves the water solubility of the final PROTAC molecule, which is often composed of two hydrophobic ligands.

-

"Ternary Complex" Stability: The flexibility of the PEG chain allows the E3 ligase and target protein to adopt a stable orientation, facilitating ubiquitin transfer [1].

Antibody-Drug Conjugates (ADCs)

BocNH-PEG11-CH2COOH serves as a spacer between the cytotoxic payload and the antibody.[1][2]

-

Aggregation Suppression: The hydrophilic nature of the PEG11 unit masks the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, auristatins), preventing the ADC from aggregating in physiological buffers [2].

Experimental Protocols

Protocol A: General Amide Coupling (Carboxyl Activation)

Use this protocol to attach Ligand A (containing an amine) to the carboxyl end of the linker.

-

Preparation: Dissolve BocNH-PEG11-CH2COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIEA (N,N-Diisopropylethylamine, 2.0 equiv). Stir for 5 minutes at Room Temperature (RT) to activate the acid.

-

Coupling: Add the amine-containing Ligand A (1.0–1.2 equiv).[1]

-

Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours. Monitor by LC-MS (Look for mass = MW_Linker + MW_Ligand - 18).[1][2]

-

Work-up: Dilute with Ethyl Acetate, wash with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Boc Deprotection

Use this protocol to expose the amine for the second coupling step.

-

Dissolution: Dissolve the Boc-PEG11-Ligand intermediate in DCM (approx. 5–10 mL per gram).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) to make a final concentration of 20–50% v/v (e.g., 1:1 or 1:4 TFA:DCM).

-

Reaction: Stir at RT for 30–60 minutes. Note: PEG chains are stable in TFA, but prolonged exposure (>4h) should be avoided to prevent degradation of sensitive ligands.

-

Quenching/Isolation: Evaporate the solvent and TFA under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) or DCM to remove residual TFA.

-

Neutralization: The product exists as a TFA salt. Ensure to use excess base (DIEA/TEA) in the subsequent coupling step.

Handling, Stability & Storage

-

Storage: Store at -20°C . The compound is chemically stable but can degrade via oxidation if exposed to light and air for extended periods.

-

Hygroscopicity: PEG derivatives are hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can hydrolyze activated esters or interfere with coupling efficiency.

-

Analytical Verification:

-

1H NMR (CDCl3): Look for the strong PEG backbone singlet at ~3.6 ppm, the Boc singlet at ~1.44 ppm (9H), and the singlet for the -CH2-COOH protons at ~4.0–4.2 ppm.[1]

-

MS (ESI): Expect [M+H]+ at 660.8 or [M+Na]+ at 682.8.

-

References

-

An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs.[1][2][4] EBioMedicine, 36, 553-562.[1][2] Link[1]

-

Hutanu, D., et al. (2014).[5] Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Modern Chemistry & Applications, 2(2), 132.[5] Link

-

PurePEG. (n.d.). Boc-PEG-Acetic acid BocNH-PEG11-CH2COOH Product Data. Retrieved February 6, 2026. Link

-

BroadPharm. (n.d.). Boc-PEG Linkers and Deprotection Protocols. Retrieved February 6, 2026. Link

Sources

- 1. glycomindsynth.com [glycomindsynth.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. t-Boc Amine PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]

An In-Depth Technical Guide to BocNH-PEG11-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development

Introduction: The Molecular Architect's Tool for Bioconjugation

In the landscape of modern drug development, precision is paramount. The ability to link different molecular entities—be it a targeting moiety to a potent payload or a stabilizing agent to a nanoparticle—has unlocked therapeutic strategies of unprecedented specificity and efficacy. At the heart of this molecular architecture lies the linker, a component whose design is as critical as the active molecules it connects. BocNH-PEG11-CH2COOH has emerged as a cornerstone heterobifunctional linker, providing researchers with a meticulously defined tool to construct complex bioconjugates.

This guide offers a comprehensive overview of BocNH-PEG11-CH2COOH, delving into its core physicochemical properties, the rationale behind its structural design, and its practical application in cutting-edge fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and nanomedicine. We will explore not just the "what," but the "why"—providing the causal insights behind experimental choices and protocols, grounded in established scientific principles.

Core Molecular Specifications

The utility of any chemical reagent begins with a precise understanding of its fundamental properties. BocNH-PEG11-CH2COOH is a monodisperse Polyethylene Glycol (PEG) derivative, meaning it has a defined molecular weight and structure, a critical feature for reproducibility in pharmaceutical applications.

| Property | Value | Source(s) |

| Full Chemical Name | t-Boc-N-Amido-PEG11-Acetic acid | [1] |

| Molecular Formula | C29H57NO15 | [1][2] |

| Molecular Weight | 659.76 g/mol | [1][2] |

| Appearance | Colorless to light yellow viscous liquid or solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

The Rationale of Design: A Tale of Two Ends

The power of BocNH-PEG11-CH2COOH lies in its heterobifunctional nature. It possesses two distinct reactive termini separated by a hydrophilic PEG spacer, each serving a deliberate and crucial function.

Caption: Molecular architecture of BocNH-PEG11-CH2COOH.

-

The Boc-Protected Amine Terminus : The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine.[3] This is fundamentally important for sequential conjugation. It remains stable under a wide range of reaction conditions, allowing the carboxylic acid end to be reacted first.[3] The Boc group can then be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or dilute hydrochloric acid (HCl), to reveal the primary amine for a subsequent conjugation step.[][5] This orthogonal reactivity is the key to its utility in multi-step synthesis.

-

The Carboxylic Acid Terminus : The terminal carboxylic acid (-COOH) is a versatile functional group for forming stable amide bonds with primary or secondary amines on a target molecule (e.g., a protein, peptide, or small molecule drug). This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester intermediate.[6]

-

The PEG11 Spacer : The polyethylene glycol chain is not merely a spacer; it is a critical determinant of the final conjugate's properties.

-

Hydrophilicity : PEG is highly hydrophilic, which significantly enhances the aqueous solubility of the linker and, consequently, the final conjugate.[7] This is particularly advantageous when working with hydrophobic drugs or peptides.

-

Biocompatibility & Reduced Immunogenicity : PEG is well-known for its low toxicity and ability to shield conjugated molecules from the immune system, a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[][9][10]

-

Flexibility and Optimized Spacing : The 11-unit ethylene glycol chain provides a flexible spacer of a defined length. In applications like PROTACs, the linker length is a critical parameter that dictates the ability of the two ligands to bind simultaneously to the target protein and the E3 ligase, thereby influencing the stability and efficacy of the resulting ternary complex.[11][12][13]

-

Quality Control and Characterization: Ensuring Purity and Identity

For any reagent intended for pharmaceutical research, rigorous quality control is non-negotiable. A multi-faceted analytical approach is essential to confirm the structure and purity of BocNH-PEG11-CH2COOH.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the Boc group, the characteristic repeating units of the PEG chain, and the terminal methylene group adjacent to the carboxylic acid.[14]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the compound. The purity is determined by calculating the area of the main peak relative to the total peak area in the chromatogram.[14][15]

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or MALDI-TOF are used to confirm the precise molecular weight of the compound, ensuring it matches the theoretical value of 659.76 g/mol .[14][15]

Applications and Experimental Protocols

The true value of BocNH-PEG11-CH2COOH is realized in its application. Below are detailed workflows for its use in key areas of drug development.

Application 1: Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] The linker is a critical component for optimizing the formation of the ternary complex.[7]

Caption: General workflow for PROTAC synthesis.

Protocol: Two-Step PROTAC Synthesis

Step 1: Coupling to the E3 Ligase Ligand

-

Activation of Carboxylic Acid : Dissolve BocNH-PEG11-CH2COOH (1 equivalent) in an anhydrous organic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

-

Stir the reaction at room temperature for 15-30 minutes. The reaction is most efficient at a pH of 4.5-7.2.[2]

-

Coupling Reaction : In a separate flask, dissolve the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in DMF or DCM.

-

Add the activated linker solution to the E3 ligase ligand solution. If necessary, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to raise the pH to 7.2-7.5 for efficient amidation.[2]

-

Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS.

-

Purification : Purify the resulting Boc-protected intermediate (BocNH-PEG11-Ligand) using flash chromatography or preparative HPLC.

Step 2: Deprotection and Coupling to the Target Protein Ligand

-

Boc Deprotection : Dissolve the purified intermediate in DCM. Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[16]

-

Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up : Remove the solvent and excess TFA under reduced pressure. The resulting amine (H2N-PEG11-Ligand) is often used directly or after neutralization.

-

Final Coupling : Activate the carboxylic acid group on the target protein ligand using EDC/NHS as described in Step 1.

-

Add the deprotected H2N-PEG11-Ligand to the activated target protein ligand.

-

Stir at room temperature for 2-4 hours and monitor by LC-MS.

-

Final Purification : Purify the final PROTAC molecule using preparative HPLC to yield the high-purity product.

Application 2: Modification of Antibodies for ADCs

In Antibody-Drug Conjugates, the linker connects a cytotoxic drug to an antibody. PEG linkers are used to improve the ADC's pharmacokinetic properties and solubility.[][17][18] BocNH-PEG11-CH2COOH can be used to conjugate to lysine residues on an antibody after activation.

Protocol: Antibody Lysine Conjugation

-

Antibody Preparation : Prepare the antibody in a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Linker-Drug Synthesis : First, conjugate the BocNH-PEG11-CH2COOH to the cytotoxic drug. Activate the linker's carboxylic acid with EDC/NHS and react it with an amine-containing drug, followed by Boc deprotection, as detailed in the PROTAC synthesis protocol. This creates an H2N-PEG11-Drug construct.

-

Activation of H2N-PEG11-Drug : To target lysine residues, the amine on the PEG linker must be converted to a reactive group, for example, by reacting it with an NHS-ester crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) if the ultimate goal is to react with a thiol. For direct lysine coupling, a different strategy is needed. A more direct approach uses the carboxylic acid of the linker to react with antibody lysines.

-

Direct Antibody Coupling (Alternative Workflow) :

-

Activate the carboxylic acid of BocNH-PEG11-CH2COOH using EDC/NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).[19]

-

Add the activated linker to the antibody solution (at pH 7.2-8.0) to facilitate the reaction with the primary amines of lysine residues.

-

Quench the reaction with an amine-containing buffer like Tris.

-

Purify the antibody-linker conjugate using size exclusion chromatography.

-

Deprotect the Boc group on the conjugated linker.

-

The newly exposed amine on the antibody-PEG conjugate can then be used for subsequent reactions.

-

Application 3: Surface Functionalization of Nanoparticles

PEGylating nanoparticles improves their stability in biological fluids, reduces non-specific protein binding, and increases circulation time.[10][] BocNH-PEG11-CH2COOH is ideal for functionalizing amine-coated nanoparticles.

Protocol: Functionalizing Amine-Coated Nanoparticles

-

Nanoparticle Suspension : Disperse amine-functionalized nanoparticles in an appropriate buffer, such as MES buffer at pH 6.0.

-

Linker Activation : In a separate tube, dissolve BocNH-PEG11-CH2COOH, EDC, and NHS in MES buffer. Allow to react for 15 minutes at room temperature to form the NHS-activated linker.[21]

-

Coupling Reaction : Add the activated linker solution to the nanoparticle suspension. Adjust the pH to 7.2-7.5 to promote amide bond formation.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Washing : Separate the functionalized nanoparticles from unreacted linker and byproducts by centrifugation and resuspension in fresh buffer. Repeat this washing step 2-3 times.

-

Characterization : Confirm successful PEGylation using techniques like Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter or Zeta Potential to measure changes in surface charge.

-

Post-Functionalization : The Boc-protected amine on the nanoparticle surface can be deprotected using acidic conditions, providing a reactive handle for conjugating targeting ligands, drugs, or imaging agents.[21]

Conclusion: A Versatile and Indispensable Tool

BocNH-PEG11-CH2COOH is more than just a chemical reagent; it is a sophisticated and enabling tool for the rational design of complex therapeutics. Its well-defined structure, heterobifunctional reactivity, and the inherent benefits of the PEG11 spacer provide researchers with a reliable and versatile platform for innovation. By understanding the fundamental principles behind its design and the causal logic of its reaction protocols, scientists in drug discovery and nanotechnology can confidently leverage this linker to build the next generation of targeted therapies, from potent ADCs and protein degraders to advanced drug delivery systems. The precise control it offers over molecular architecture ensures that the final construct is not only potent but also possesses the desired physicochemical and pharmacokinetic properties for clinical success.

References

-

Creative PEGWorks. (n.d.). Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. Retrieved February 6, 2026, from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1, 273-312.

-

ResearchGate. (2014). EDC/NHS activation of a surface? Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 6, 2026, from [Link]

-

Creative PEGWorks. (n.d.). Boc-NH-PEG-COOH (Boc-Amine-PEG-Acid). Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2025). Effects of surface modification of PLGA-PEG-PLGA nanoparticles on loperamide delivery efficiency across the blood-brain barrier. Retrieved February 6, 2026, from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved February 6, 2026, from [Link]

-

AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved February 6, 2026, from [Link]

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2022). How to achieve the EDC-NHS reaction between 4-carboxyphenylboronic acid and NH2-PEG-SH? Retrieved February 6, 2026, from [Link]

- Al-Hajaj, N., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids.

- Li, Y., et al. (2022).

-

JenKem Technology USA. (2024). PROTAC PEG Linkers. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved February 6, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved February 6, 2026, from [Link]

Sources

- 1. Boc-NH-PEG11-OH | PROTAC Linker | TargetMol [targetmol.com]

- 2. broadpharm.com [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. precisepeg.com [precisepeg.com]

- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 10. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. vectorlabs.com [vectorlabs.com]

- 18. adcreview.com [adcreview.com]

- 19. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Function of the Carboxylic Acid Terminus in Bioconjugation

Introduction: The C-Terminus as a Strategic Anchor Point in Bioconjugation

In the intricate world of protein biochemistry, the termini of a polypeptide chain—the N-terminus and the C-terminus—are not merely structural end points but critical hubs of functional activity and regulatory modifications.[1][2] The C-terminus, characterized by its free carboxyl group (-COOH), plays a pivotal role in protein synthesis termination, folding, stability, and subcellular localization.[2][3] Its unique chemical properties, particularly the reactivity of the carboxyl group, make it a valuable target for bioconjugation, the process of covalently linking a biomolecule to another molecule, such as a drug, a fluorescent probe, or a polymer.[1][4]

This guide provides a comprehensive technical overview of the function and utilization of the carboxylic acid terminus in bioconjugation. We will delve into the fundamental chemistry of carboxyl group activation, explore diverse conjugation strategies, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Chemical Foundation: Activating the Carboxyl Group for Amide Bond Formation

The carboxylic acid group, in its native state, is not sufficiently reactive to readily form stable amide bonds with primary amines under physiological conditions. Therefore, the cornerstone of carboxyl-based bioconjugation lies in its chemical activation to a more reactive intermediate. The most prevalent and well-established method for this activation involves the use of carbodiimides, most notably 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The EDC/NHS Two-Step Mechanism: A Self-Validating System for Robust Conjugation

The EDC/NHS-mediated coupling is a two-step process that offers superior control and efficiency compared to using EDC alone.[5][6]

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group and reduce conjugation efficiency.[5]

-

Formation of a Stable NHS-Ester: This is where the expertise in experimental design becomes critical. The addition of NHS or Sulfo-NHS to the reaction mixture intercepts the unstable O-acylisourea intermediate, converting it into a more stable and amine-reactive NHS-ester.[5][6] This semi-stable intermediate has a significantly longer half-life in aqueous solutions compared to the O-acylisourea, allowing for a more controlled and efficient subsequent reaction with a primary amine.[5]

This two-step approach is a self-validating system because the formation of the NHS-ester intermediate mitigates the primary failure mode of EDC-only reactions—hydrolysis.[5] This ensures a higher probability of successful conjugation.

Figure 1: EDC/NHS activation of a carboxylic acid for amide bond formation.

Strategic Considerations for Targeting the C-Terminus

While the chemistry of carboxyl activation is straightforward, its application in protein bioconjugation requires careful consideration to achieve the desired specificity and avoid unintended modifications. Proteins possess multiple carboxylic acid groups: the C-terminal α-carboxyl group and the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues.[4]

Non-Specific vs. Site-Specific C-Terminal Conjugation

-

Non-Specific (Random) Conjugation: Standard EDC/NHS chemistry will typically react with all accessible carboxyl groups, including the C-terminus and the side chains of Asp and Glu.[4][7] This leads to a heterogeneous mixture of conjugates with varying sites of modification and stoichiometries.[8] While acceptable for some applications like polyclonal antibody immobilization, it is often undesirable for creating well-defined therapeutic bioconjugates.[8]

-

Site-Specific C-Terminal Conjugation: Achieving conjugation specifically at the C-terminus is highly desirable for producing homogeneous bioconjugates with preserved protein function.[9][10] This often requires more sophisticated strategies:

-

Enzymatic Approaches: Enzymes like sortase A can recognize a specific C-terminal sorting signal (e.g., LPXTG) and catalyze the ligation of a payload containing an N-terminal glycine motif.[11] This method offers exceptional specificity but is limited to the C-terminus and can be subject to a reversible reaction.[12][13]

-

Genetic Code Expansion: The incorporation of unnatural amino acids with unique reactive handles at or near the C-terminus via genetic engineering provides a powerful tool for site-specific modification.[14] These handles can then be targeted with bioorthogonal chemistry, which involves reactions that proceed with high efficiency and selectivity in a biological environment without interfering with native biochemical processes.[15][16]

-

Chemical Ligation Strategies: Native Chemical Ligation (NCL) and other chemoselective reactions can be employed to ligate a peptide or other molecule to a C-terminal thioester.[9]

-

Experimental Protocol: A Standard Two-Step EDC/NHS Conjugation

This protocol outlines a general procedure for conjugating an amine-containing molecule to a protein's carboxyl groups. Optimization of reagent concentrations, pH, and reaction times is crucial for each specific application.

Materials:

-

Protein with accessible carboxyl groups

-

Amine-containing molecule for conjugation

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Rationale: A slightly acidic pH (around 6.0) is optimal for the EDC reaction, minimizing hydrolysis of the O-acylisourea intermediate.

-

Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or water. b. Add a molar excess of EDC and NHS to the protein solution. A typical starting point is a 10- to 20-fold molar excess of each reagent over the protein. c. Incubate the reaction for 15-30 minutes at room temperature. Rationale: This allows for the efficient formation of the semi-stable NHS-ester intermediate.

-

Removal of Excess Activation Reagents (Optional but Recommended): Immediately pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer. Rationale: This step removes unreacted EDC and NHS, preventing unwanted side reactions and polymerization when the amine-containing molecule is added.

-

Conjugation to the Amine-Containing Molecule: a. Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated protein solution. A molar excess of the amine-containing molecule is often used to drive the reaction to completion. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Rationale: A slightly alkaline pH (7.2-7.4) is optimal for the reaction of the NHS-ester with the primary amine.

-

Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes. Rationale: Tris or hydroxylamine will react with any remaining NHS-esters, terminating the reaction.

-

Purification of the Conjugate: Remove unreacted materials and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Figure 2: A generalized experimental workflow for EDC/NHS-mediated bioconjugation.

Challenges and Expert Insights in C-Terminal Bioconjugation

While powerful, targeting the C-terminus is not without its challenges.

-

Competition from Asp/Glu Residues: As mentioned, the side-chain carboxyl groups of Asp and Glu residues compete with the C-terminal carboxyl group for reaction with activating agents.[4][7] The relative accessibility and pKa of these groups will influence the reaction outcome.

-

Steric Hindrance: The C-terminus may be located in a sterically hindered region of the protein, limiting its accessibility to conjugation reagents.[3]

-

Protein Solubility and Stability: The addition of large hydrophobic molecules to the C-terminus can lead to protein aggregation and loss of function. Careful selection of linkers and optimization of reaction conditions are essential to maintain the solubility and stability of the final conjugate.[17]

Expert Tip: To favor C-terminal modification over Asp/Glu side chains in the absence of site-specific methods, one can sometimes exploit subtle differences in pKa by carefully controlling the reaction pH. However, this approach offers limited selectivity and requires extensive optimization. For truly homogeneous products, enzymatic or genetic methods are the authoritative choice.[9][11]

Applications of C-Terminal Bioconjugation

The ability to modify the C-terminus of proteins has opened up a vast array of applications in research, diagnostics, and therapeutics.

| Application Area | Specific Use-Case | Rationale for C-Terminal Modification |

| Therapeutics | Antibody-Drug Conjugates (ADCs) | Site-specific attachment of cytotoxic drugs away from the antigen-binding site preserves antibody function and creates a homogeneous product with a defined drug-to-antibody ratio (DAR).[8][10] |

| PEGylation | C-terminal attachment of polyethylene glycol (PEG) can increase the serum half-life of therapeutic proteins and peptides by reducing renal clearance and enzymatic degradation, often with minimal impact on biological activity.[17] | |

| Diagnostics & Imaging | Fluorescent Labeling | Attaching fluorescent probes to the C-terminus allows for protein tracking and localization studies within cells and organisms.[18][19] |

| Biotinylation | C-terminal biotinylation enables the specific detection and purification of proteins using streptavidin-based affinity matrices.[18] | |

| Basic Research | Protein-Protein Interaction Studies | Immobilizing a protein onto a solid support via its C-terminus can orient the protein in a defined manner, facilitating the study of its interactions with other molecules.[20][21] |

| Enhancing Peptide Stability | C-terminal modifications, such as amidation, can protect peptides from degradation by carboxypeptidases, thereby increasing their in vivo stability.[18] |

Analytical Characterization of C-Terminal Conjugates

Thorough characterization of the final bioconjugate is a mandatory step to ensure its quality, homogeneity, and functionality.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the successful conjugation, determining the drug-to-antibody ratio (DAR) in ADCs, and identifying the sites of modification.[22][23][24]

-

Chromatography: Techniques such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC) are used to assess the purity of the conjugate, detect aggregation, and separate species with different drug loads.[22][25]

-

Spectroscopy: UV-Vis spectroscopy can be used to estimate the average DAR if the drug and antibody have distinct absorbance maxima.[22]

-

Functional Assays: It is crucial to perform functional assays, such as ELISA or surface plasmon resonance (SPR), to confirm that the biological activity of the protein (e.g., antigen binding) has been retained after conjugation.

Conclusion

The carboxylic acid terminus is a versatile and strategically important functional group for bioconjugation. While non-specific modification of carboxyl groups via EDC/NHS chemistry is a robust and widely used technique, the pursuit of well-defined and homogeneous bioconjugates has driven the development of sophisticated site-specific methods targeting the C-terminus. A thorough understanding of the underlying chemistry, careful experimental design, and comprehensive analytical characterization are paramount to harnessing the full potential of the C-terminus in creating novel and effective bioconjugates for a wide range of scientific and therapeutic applications.

References

- Protein N-Terminus and C-Terminus: Structure, Functions, and Analytical Techniques.Vertex AI Search.

- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.

- Chemical Conjugation.

- The carboxy-terminus, a key regul

- PBC, an easy and efficient strategy for high-throughput protein C-terminome profiling.Frontiers.

- Introduction to N-terminus and C-terminus.

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.Google.

- Recent Advances in Bioorthogonal Ligation and Bioconjug

- C-Terminal Protein Sequencing: Methods, Applic

- Peptide C-Terminal Modification.

- Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules.Bio-Synthesis.

- Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific

- Carboxyl-Based Conjugation.

- C-terminus.Wikipedia.

- Specific Bioconjugation of N- & C-terminal Cysteines.

- Examples of reactions used for conjugation to carboxylic acids.

- Peptide Modifications: N-Terminal, Internal, and C-Terminal.Sigma-Aldrich.

- It Takes Two To Tango, Part 1: Bioconjug

- Selective activation of a C-terminal lysine and not amino terminus?

- Challenges in Discovering Drugs That Target the Protein–Protein Interactions of Disordered Proteins.PMC - PubMed Central.

- Site-specific conjugation of n

- Analytical methods for physicochemical characterization of antibody drug conjug

- Bioorthogonal Chemistry and Its Applications.

- instructions - edc.Thermo Fisher Scientific.

- Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer.Taylor & Francis.

- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.Veranova.

- Bioconjugates: The Adaptable Challenge.

- Protein conjugation with genetically encoded unn

- Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers.CDN.

- Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems.PMC.

- Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects.

- Site-specific bioconjugation through enzyme catalyzed tyrosine-cysteine bond form

- Field Guide to Challenges and Opportunities in Antibody-Drug Conjug

- Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results.MDPI.

- Carbodiimide Crosslinker Chemistry.Thermo Fisher Scientific - US.

- Analytical Techniques for the Characterization and Quantific

- An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery.ACS Central Science.

- Methods to introduce amino acid side chains at late stage.

- Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjug

- EDC/NHS coupling reaction in the presence of TCEP?

Sources

- 1. Protein N-Terminus and C-Terminus: Structure, Functions, and Analytical Techniques - MetwareBio [metwarebio.com]

- 2. Introduction to N-terminus and C-terminus - Creative Proteomics [creative-proteomics.com]

- 3. The carboxy-terminus, a key regulator of protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]

- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. tandfonline.com [tandfonline.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]

- 19. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]

- 20. Frontiers | PBC, an easy and efficient strategy for high-throughput protein C-terminome profiling [frontiersin.org]

- 21. C-Terminal Protein Sequencing: Methods, Applications, and Significance - Creative Proteomics [creative-proteomics.com]

- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. veranova.com [veranova.com]

- 24. bioagilytix.com [bioagilytix.com]

- 25. researchgate.net [researchgate.net]

Precision Engineering of PROTAC Linkers: The Critical Role of PEG Chain Length in Ternary Complex Stability and Degradation Efficiency

[1]

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a thermodynamic governor. While the warhead and E3 ligand dictate specificity, the linker—specifically its length and composition—dictates the probability of ternary complex formation , the cooperativity of the interaction, and the molecule's physicochemical viability .

This technical guide dissects the mechanistic impact of Polyethylene Glycol (PEG) linker length on PROTAC efficacy.[1] It moves beyond basic "trial and error" approaches to establish a rational design framework, grounded in thermodynamic principles and validated by case studies (BTK, ER

The Mechanistic Role of Linker Length

The fundamental goal of a PROTAC is to facilitate the formation of a productive ternary complex (

The Goldilocks Zone and Cooperativity

Linker length modulates the cooperativity factor (

- (Positive Cooperativity): The linker length is optimal, allowing the PROTAC to facilitate favorable protein-protein interactions (PPIs) between the Target (POI) and the E3 ligase. This stabilizes the complex beyond the sum of individual binding affinities.

- (Negative Cooperativity): The linker is too short, causing steric clashes between the POI and E3, or too long, incurring a high entropic penalty upon binding.

The "Hook Effect" (Autoinhibition)

At high concentrations or incorrect linker lengths, PROTACs suffer from the "Hook Effect," where binary complexes (

Figure 1: Thermodynamic Equilibrium of Ternary Complex Formation The following diagram illustrates the transition from binary binding to the active ternary complex and the subsequent Hook Effect.

Caption: Kinetic pathway showing that optimal linker length promotes Ternary Complex formation, while sub-optimal designs or excess concentration lead to the inactive Hook Effect.

Why PEG? Physicochemical Trade-offs

Polyethylene Glycol (PEG) is the standard starting point for linker design due to its synthetic accessibility and distinct properties.[4] However, length introduces a critical trade-off.[1][4][5][6][7]

| Property | Short PEG Linker (n=1-3) | Long PEG Linker (n>8) | Impact on PROTAC Design |

| Solubility | Moderate | High | Longer PEGs improve aqueous solubility, aiding formulation. |

| Permeability | High | Low | Longer chains increase Polar Surface Area (PSA), reducing cell membrane penetration.[1] |

| Entropy | Low Penalty | High Penalty | Long flexible chains lose more entropy upon binding, potentially destabilizing the complex.[4] |

| Sterics | High Risk | Low Risk | Short linkers may fail to span the gap between POI and E3 binding pockets.[2][4] |

The "Chameleon" Effect: Recent data suggests that while PEG is polar, flexible PEG linkers can sometimes adopt folded conformations that shield polar oxygens in lipophilic environments (membranes), partially mitigating permeability issues.[4]

Case Studies: Length Dependence in Action

Empirical data confirms that "optimal" length is highly context-dependent.[7]

BTK Degraders (Zorba et al.)[7]

-

Target: Bruton's Tyrosine Kinase (BTK)[7]

-

Ligase: Cereblon (CRBN)[7]

-

Finding: A minimum threshold was identified. Linkers with

4 PEG units showed consistent degradation. -

Failure Mode: Linkers shorter than 4 units caused steric repulsion between BTK and CRBN, preventing ternary complex formation despite high binary affinity.

ER Degraders (Cyrus et al.)[6]

-

Target: Estrogen Receptor

[5] -

Finding: A strict "peak" efficacy was observed at a 16-atom length.

-

Data:

-

9 atoms: Inactive (Too short).

-

16 atoms: Maximal degradation (

).[6] -

>20 atoms: Loss of potency (Entropic penalty/Hook effect).

-

BRD4 Degraders (MZ1 Series)

-

Target: BRD4

-

Finding: Intermediate lengths can sometimes be worse than short or long ones if they position the proteins in a repulsive orientation. However, converting a flexible PEG linker into a rigid macrocycle (locking the conformation) significantly improved potency and selectivity.

Experimental Protocol: The "Linkerology" Workflow

This self-validating workflow allows for the empirical determination of optimal linker length.

Figure 2: Linker Optimization Logic Flow

Caption: Step-by-step workflow for optimizing linker length, prioritizing ternary complex validation before cellular degradation.

Detailed Methodology

Step 1: Modular Library Synthesis

Do not synthesize one molecule at a time. Use a convergent synthetic strategy.

-

Protocol: Synthesize "Anchor-Azide" (E3 ligand) and "Warhead-Alkyne" (POI ligand) intermediates.

-

Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Variation: Use commercially available PEG-azide linkers of varying lengths (

to -

Why: This generates a library of 5-10 analogs in parallel within 48 hours.

Step 2: Ternary Complex Validation (TR-FRET)

Before testing for degradation, verify the linker allows the proteins to touch.

-

Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Setup: Label POI with a donor fluorophore (e.g., Terbium) and E3 ligase with an acceptor (e.g., GFP or chemically labeled).

-

Readout: Titrate PROTAC. A bell-shaped curve indicates ternary complex formation. The amplitude of the curve correlates with complex stability/cooperativity.

-

Validation: If no FRET signal is observed but binary binding is intact (Step 3), the linker is likely too short (steric clash).

Step 3: Cellular Degradation (Western Blot / HiBiT)

-

Assay: Treat cells with PROTAC library (concentration range 1 nM - 10

) for 6–24 hours. -

Readout: Measure

(concentration for 50% degradation) and -

Control: Use a proteasome inhibitor (Mg132) or Nedd8 inhibitor (MLN4924) to prove mechanism is ubiquitin-dependent.

References

-

Troup, R. I., et al. (2020).[][12] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[][12]

-

Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs.[2][1][][4][5][9][10][12][13][14][15] Molecular BioSystems.

-

Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS).

-

Testa, A., et al. (2020). Macrocyclic PROTACs: Converting the Linker from a Liability to an Asset. Journal of Medicinal Chemistry.

-

BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. chempep.com [chempep.com]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Heterobifunctional PEG Linkers for Protein Degradation

Foreword: The Dawn of a New Therapeutic Modality

For decades, the paradigm of drug discovery has been largely dominated by occupancy-driven pharmacology, where small molecules inhibit the function of pathogenic proteins. However, this approach is inherently limited to proteins with well-defined, druggable binding sites, leaving a significant portion of the proteome beyond therapeutic reach. The advent of Targeted Protein Degradation (TPD) has shattered this limitation, offering a revolutionary, event-driven mechanism to eliminate disease-causing proteins entirely. At the heart of this transformative technology lies the Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that co-opts the cell's natural protein disposal machinery. This guide provides an in-depth exploration of a critical component of PROTAC design: the heterobifunctional Polyethylene Glycol (PEG) linker. We will delve into the core principles, practical applications, and the nuanced experimental considerations that underpin the successful development of these next-generation therapeutics.

Section 1: The PROTAC Concept and the Central Role of the Linker

Targeted protein degradation via PROTACs leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC is a chimeric molecule composed of three key elements: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3][4]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[1] The PROTAC molecule is then released to catalytically repeat the cycle, enabling potent and sustained protein degradation at sub-stoichiometric concentrations.[1][5]

While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3]

Diagram: The PROTAC Mechanism of Action

Below is a depiction of the catalytic cycle of a PROTAC, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the protein of interest.

Caption: The catalytic cycle of a PROTAC molecule.

Section 2: The Merits of Heterobifunctional PEG Linkers

Among the various linker types, heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as a popular choice in PROTAC design for several compelling reasons. These linkers are composed of repeating ethylene glycol units and possess two different reactive functional groups at their termini, allowing for the sequential and controlled conjugation of the warhead and the E3 ligase ligand.

Enhanced Physicochemical Properties

One of the primary advantages of incorporating a PEG linker is the significant improvement in the physicochemical properties of the resulting PROTAC molecule.[6]

-

Increased Solubility: Many warheads and E3 ligase ligands are hydrophobic, leading to poor aqueous solubility of the final PROTAC. The hydrophilic nature of the PEG chain enhances the overall water solubility of the molecule, which is crucial for biological assays and in vivo applications.[3][6]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can positively influence cell permeability.[6] The flexibility of the PEG chain is thought to allow the PROTAC to adopt conformations that shield its more polar groups, facilitating passage through the lipid bilayer of the cell membrane.[4]

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.[7] The PEG chain can shield the PROTAC from recognition by the immune system, potentially leading to a longer circulation half-life in vivo.[7]

Tunable Length and Flexibility

The length and flexibility of the linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair.[4]

-

Optimal Ternary Complex Formation: A linker that is too short may sterically hinder the formation of a productive ternary complex, while an overly long linker can lead to unfavorable binding orientations or an increase in unproductive binary complexes (the "hook effect").[4][8] PEG linkers are commercially available in various discrete lengths, allowing for the systematic exploration of the optimal distance between the POI and the E3 ligase.[2][9]

-

Conformational Freedom: The inherent flexibility of the PEG chain provides the necessary conformational freedom for the warhead and E3 ligase ligand to adopt the optimal orientation for productive ternary complex formation.[3][4]

Synthetic Tractability

The heterobifunctional nature of these PEG linkers simplifies the synthetic process. The two distinct reactive ends allow for a modular and convergent synthetic strategy, where the warhead and E3 ligase ligand can be synthesized separately and then conjugated to the linker in a controlled manner.[10]

Section 3: Designing and Synthesizing PROTACs with PEG Linkers: A Practical Guide

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The general strategy involves the synthesis of the warhead and E3 ligase ligand, followed by their conjugation to a heterobifunctional PEG linker.

Selection of Components

-

Warhead: The choice of warhead is dictated by the protein of interest. It should exhibit sufficient binding affinity and selectivity for the POI. A key advantage of the PROTAC modality is that the warhead does not need to bind to an active site, expanding the range of targetable proteins.[5]

-

E3 Ligase Ligand: A limited number of E3 ligases are currently routinely recruited for PROTACs, with the most common being Cereblon (CRBN) and Von Hippel-Lindau (VHL).[11] Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and VHL-1 for VHL, are well-characterized and commercially available.[12]

-

Heterobifunctional PEG Linker: A wide variety of heterobifunctional PEG linkers are commercially available with different lengths and terminal functional groups (e.g., amine, carboxylic acid, alkyne, azide). The choice of functional groups will depend on the desired conjugation chemistry.

General Synthetic Workflow

A common synthetic approach is solid-phase synthesis, which can simplify purification and allow for the parallel synthesis of a library of PROTACs with varying linker lengths or attachment points.[13]

Diagram: General Solid-Phase PROTAC Synthesis Workflow

Caption: A generalized workflow for solid-phase PROTAC synthesis.

Section 4: Experimental Evaluation of PROTAC Efficacy: A Step-by-Step Approach

A rigorous and multi-faceted experimental cascade is essential to validate the efficacy and mechanism of action of a newly synthesized PROTAC.

In Vitro Characterization

The most direct method to assess PROTAC-mediated protein degradation is through Western blotting.

Experimental Protocol: Western Blotting for Protein Degradation

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a concentration range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]

-

Incubate the membrane with a primary antibody specific for the protein of interest. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

-

To confirm that the observed decrease in protein levels is due to degradation and not transcriptional repression, it is crucial to measure the mRNA levels of the target gene.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction:

-

Treat cells with the PROTAC as described for the Western blot experiment.

-

Extract total RNA from the cells using a commercial RNA extraction kit.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14]

-

-

Real-Time PCR:

-

Perform real-time PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay.[14]

-

Use primers specific for the target gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The thermal cycling profile typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

-

-

Data Analysis:

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

Biophysical Characterization of Ternary Complex Formation

Understanding the biophysical parameters of ternary complex formation is crucial for rational PROTAC design and optimization.

FP is a solution-based technique that can be used to determine the binding affinities of the PROTAC to its binary partners and to assess the formation of the ternary complex.[9][12]

Experimental Protocol: Fluorescence Polarization Assay

-

Reagent Preparation:

-

Prepare a fluorescently labeled tracer that binds to either the POI or the E3 ligase.

-

Prepare solutions of the POI, E3 ligase, and the PROTAC at various concentrations.

-

-

Assay Setup:

-

In a microplate, add the fluorescent tracer and the corresponding protein (POI or E3 ligase).

-

Add increasing concentrations of the PROTAC.

-

To measure ternary complex formation, add a constant concentration of the third component (E3 ligase or POI).

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization using a plate reader.

-

Plot the change in polarization as a function of PROTAC concentration to determine the binding affinity (Kd) and cooperativity (α).

-

TR-FRET is a proximity-based assay that is highly sensitive for detecting the formation of the ternary complex.[9]

Experimental Protocol: TR-FRET Assay

-

Reagent Preparation:

-

Label the POI and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively.[9]

-

-

Assay Setup:

-

In a microplate, combine the donor-labeled POI, the acceptor-labeled E3 ligase, and a range of PROTAC concentrations.

-

-

Measurement and Analysis:

-

Excite the donor fluorophore and measure the emission from both the donor and the acceptor.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

-

SPR is a label-free technique that provides real-time kinetic data on the binding of the PROTAC to its partners and the formation and dissociation of the ternary complex.[16]

Experimental Protocol: Surface Plasmon Resonance Analysis

-

Chip Preparation:

-

Binding Analysis:

-

Inject the PROTAC over the chip surface to measure its binary binding kinetics to the immobilized protein.

-

To analyze ternary complex formation, co-inject the PROTAC and the third component (the protein not immobilized on the chip).

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the binary and ternary interactions.[19]

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare highly pure and concentration-matched solutions of the POI, E3 ligase, and PROTAC in the same buffer.

-

-

Titration:

-

Load one component (e.g., the PROTAC) into the syringe and the other (e.g., the POI) into the sample cell of the ITC instrument.

-

Perform a series of injections of the syringe solution into the sample cell and measure the heat changes.

-

To study the ternary complex, pre-saturate the protein in the cell with one of its binding partners before titrating the third component.

-

-

Data Analysis:

-

Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[19]

-

Cellular Target Engagement

CETSA is a powerful method to confirm that the PROTAC binds to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[20][21][22]

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment and Heating:

-

Treat intact cells with the PROTAC or vehicle control.

-

Heat the cell suspensions at a range of temperatures.[22]

-

-

Lysis and Protein Quantification:

-

Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

-

Detection:

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other detection methods.

-

-

Data Analysis:

-

A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

-

In Vivo Evaluation

The ultimate test of a PROTAC's therapeutic potential is its efficacy in a living organism.

Experimental Protocol: In Vivo Pharmacokinetics and Pharmacodynamics

-

Animal Model:

-

Select an appropriate animal model for the disease of interest.

-

-

Dosing and Sample Collection:

-

Administer the PROTAC to the animals via a relevant route (e.g., oral, intravenous).

-

Collect blood samples at various time points to determine the pharmacokinetic (PK) profile of the PROTAC (i.e., its absorption, distribution, metabolism, and excretion).[23]

-

Collect tissue samples (e.g., tumor, relevant organs) to assess the pharmacodynamic (PD) effect, which is the level of target protein degradation.

-

-

Analysis:

-

Analyze the PROTAC concentration in plasma samples using LC-MS/MS.

-

Assess target protein levels in tissue homogenates by Western blotting or immunoassays.

-

Correlate the PK profile with the PD response to establish a PK/PD relationship.

-

Section 5: Data Interpretation and Troubleshooting

Quantitative Data Summary

| Parameter | Assay | Typical Readout | Interpretation |

| DC50 | Western Blot | Concentration for 50% degradation | Potency of degradation |

| Dmax | Western Blot | Maximum degradation achieved | Efficacy of degradation |

| mRNA levels | qRT-PCR | Relative fold change | Rules out transcriptional effects |

| Binary KD | FP, SPR, ITC | Dissociation constant | Affinity for POI and E3 ligase |

| Ternary Complex KD | FP, SPR, ITC | Dissociation constant | Stability of the ternary complex |

| Cooperativity (α) | FP, SPR, ITC | Ratio of binary and ternary affinities | Positive (>1) or negative (<1) cooperativity |

| Target Engagement | CETSA | Thermal shift (ΔTm) | Confirmation of target binding in cells |

| In Vivo Degradation | Western Blot | % degradation in tissues | In vivo efficacy |

| Pharmacokinetics | LC-MS/MS | Cmax, Tmax, AUC, t1/2 | In vivo exposure and clearance |

The "Hook Effect"

A common phenomenon observed with PROTACs is the "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations.[5] This is due to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. Identifying the optimal concentration range is therefore critical.

Off-Target Effects

As with any therapeutic, it is essential to assess the selectivity of a PROTAC. Global proteomics approaches (e.g., mass spectrometry-based proteomics) can be used to identify other proteins that are degraded upon PROTAC treatment.[24]

Conclusion: The Future is Bright for Targeted Protein Degradation

Heterobifunctional PEG linkers are a cornerstone of modern PROTAC design, offering a versatile and effective means to tune the properties of these innovative therapeutic agents. By understanding the fundamental principles of PROTAC action and employing a rigorous experimental cascade, researchers can rationally design and optimize PROTACs with enhanced efficacy and drug-like properties. The field of targeted protein degradation is still in its ascendancy, and continued innovation in linker technology will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this exciting modality.

References

- PurePEG. (2025, July 1). How Heterobifunctional PEG Linkers Improve Targeted Delivery.

- Biopharma PEG. (2022, August 26). Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker.

- JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers.

- Precise PEG. (n.d.). Linkers in PROTACs.

- bioRxiv. (2021, August 5). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin.

- YouTube. (2022, March 30). Webinar - PROTACs and Their Application in Cancer Therapeutics.

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (2022, July 13). National Institutes of Health. Retrieved from [Link]

-

D4 Pharma. (2021, July 23). Data-driven approach to identify PROTAC targets. Retrieved from [Link]

-

YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained. Retrieved from [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020, May 20). National Institutes of Health. Retrieved from [Link]

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. (2020, March 20). National Institutes of Health. Retrieved from [Link]

-

SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. (2019, February 5). ACS Publications. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). National Institutes of Health. Retrieved from [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

-

Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). Protocols.io. Retrieved from [Link]

-

Quantitative measurement of PROTAC intracellular accumulation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. (n.d.). ResearchGate. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]

-

MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

-

Fluorescence polarization assays of 14-3-3σ interacting with multiple.... (n.d.). ResearchGate. Retrieved from [Link]

-

Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022, April 25). ACS Publications. Retrieved from [Link]

-

Quantitative measurement of PROTAC intracellular accumulation. (2025, November 14). ResearchGate. Retrieved from [Link]

-

A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. (2021, December 10). bioRxiv. Retrieved from [Link]

-

7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. Retrieved from [Link]

-

Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012, December 20). Protocols.io. Retrieved from [Link]

-

Guide to Running an SPR Experiment. (2022, July 27). Retrieved from [Link]

-

A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved from [Link]

-

Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. (n.d.). BMG Labtech. Retrieved from [Link]

-

Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24). OAE Publishing Inc.. Retrieved from [Link]

-

YouTube. (2024, November 21). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Retrieved from [Link]

-

Isothermal Titration Calorimetry of Protein-Protein Interactions. (n.d.). Yale University. Retrieved from [Link]

-

Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (n.d.). ACS Publications. Retrieved from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved from [Link]

-

Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Single-cell gene expression profiling using reverse transcription quantitative real-time PCR. (2010, January 11). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

-

Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. ptglab.com [ptglab.com]

- 7. Step-by-step guide to successful western blot analysis - Scientific Videos | Thermo Fisher Scientific US [videos.thermofisher.com]

- 8. pelagobio.com [pelagobio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader | bioRxiv [biorxiv.org]

- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. oaepublish.com [oaepublish.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]